1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736344
InChI: InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m0/s1
SMILES:
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.7 g/mol

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide

CAS No.:

Cat. No.: VC20736344

Molecular Formula: C27H36N4O5S

Molecular Weight: 528.7 g/mol

* For research use only. Not for human or veterinary use.

1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide -

Specification

Molecular Formula C27H36N4O5S
Molecular Weight 528.7 g/mol
IUPAC Name 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide
Standard InChI InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)/t18-/m0/s1
Standard InChI Key LHGUZCKPFXXVPV-SFHVURJKSA-N
Isomeric SMILES CCS(=O)(=O)N1CCC(CC1)[C@H](C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C
Canonical SMILES CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C

Introduction

The compound 1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide is a complex organic molecule featuring multiple functional groups, including an indole moiety, a pyridine derivative, and a piperidine ring. This structural diversity contributes to its potential biological activity and interactions with various biological targets.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred based on its components.

  • Molecular Weight: Approximately 484.66 g/mol, as mentioned for a similar compound.

Functional Groups

  • Indole Moiety: Known for its aromatic properties and biological activity.

  • Pyridine Derivative: Contains a 4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl group, which may contribute to its solubility and reactivity.

  • Piperidine Ring: Modified with a 1-ethylsulfonyl group, affecting its stability and interactions.

Synthesis and Reactivity

The synthesis of this compound likely involves multiple steps, including the formation of the indole and pyridine rings, and the introduction of the piperidine and sulfonyl groups. The reactivity of this compound is influenced by its functional groups, which can participate in various chemical reactions such as nucleophilic substitutions and additions.

Potential Therapeutic Applications

While specific therapeutic applications for this compound are not detailed in the search results, compounds with similar structural features often exhibit biological activity relevant to drug development. The presence of indole and pyridine moieties, for example, is common in molecules with pharmacological properties.

Table: Comparative Analysis of Similar Compounds

Compound NameMolecular Weight (g/mol)Key Functional Groups
1-[(1S)-1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamideApproximately 484.66Indole, Pyridine, Piperidine
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate488.5Pyrazolo[3,4-c]pyridine, Piperidine
CPI-169 racemate-Indole, Pyridine, Piperidine

Research Implications

  • The compound's structural complexity suggests potential for diverse biological interactions.

  • Further research is needed to fully explore its therapeutic potential and pharmacokinetic properties.

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